3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene
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Overview
Description
3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene is an organic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylprop-1-ene with ethylsulfanyl and isothiocyanate groups in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butene-1-thiol: A volatile sulfur compound with a similar structure.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities
Uniqueness
3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
62927-35-9 |
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Molecular Formula |
C7H11NS2 |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
3-ethylsulfanyl-1-isothiocyanato-2-methylprop-1-ene |
InChI |
InChI=1S/C7H11NS2/c1-3-10-5-7(2)4-8-6-9/h4H,3,5H2,1-2H3 |
InChI Key |
YFUUWTGXSCRRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=CN=C=S)C |
Origin of Product |
United States |
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